molecular formula C11H10N2O2S B2528918 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 99984-77-7

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No. B2528918
CAS RN: 99984-77-7
M. Wt: 234.27
InChI Key: CARBXBJPIXMXOB-UHFFFAOYSA-N
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Description

2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects. PIA is a thiol-containing compound that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

  • Chromotropic Properties in Imidazole Derivatives : Research by Sakaino (1983) explored the chromotropic properties of imidazole derivatives, including compounds related to "2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid". These compounds exhibit reversible photochromic behavior under certain conditions, indicating potential applications in materials science (Sakaino, 1983).

  • Synthesis of Novel Compounds with Anti-inflammatory Activity : Reddy and Saini (2013) synthesized novel benzo[d]imidazolyl dihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones using an intermediate that shares a structural resemblance to "this compound". These compounds were evaluated for their anti-inflammatory properties, highlighting the role of such compounds in medicinal chemistry (Reddy & Saini, 2013).

  • Corrosion Protection Properties : A study by Krim et al. (2016) on imidazole derivatives, including compounds similar to "this compound", demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Krim et al., 2016).

  • Catalytic Applications in Organic Synthesis : Tavakoli, Bagherneghad, and Niknam (2012) utilized a compound structurally related to "this compound" as a catalyst in the synthesis of polysubstituted imidazoles. This highlights its potential role in facilitating chemical reactions in synthetic chemistry (Tavakoli, Bagherneghad, & Niknam, 2012).

  • Synthesis of Polymeric and Macrocyclic Structures : Gan and Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with organotin compounds, resulting in polymeric and macrocyclic structures. This demonstrates the potential of such compounds in creating complex molecular architectures (Gan & Tang, 2011).

  • Antituberculosis Activity : Kaplancıklı et al. (2008) reported the synthesis of hydrazide derivatives based on compounds structurally similar to "this compound" and evaluated them for antituberculosis activity. This indicates the relevance of such compounds in the development of antimicrobial agents (Kaplancıklı et al., 2008).

  • Fluorescence Properties for Metal Ion Detection : Rui-j (2013) synthesized a fluorescent compound using a related structure for the selective detection of Co2+ ions. This suggests applications in analytical chemistry, particularly in metal ion sensing (Rui-j, 2013).

properties

IUPAC Name

2-(1-phenylimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)8-16-11-12-6-7-13(11)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARBXBJPIXMXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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